molecular formula C17H20N2OS B7832316 2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-ONE

2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-ONE

Cat. No.: B7832316
M. Wt: 300.4 g/mol
InChI Key: HKVPXSRVHZAYFF-UHFFFAOYSA-N
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Description

2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-ONE is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-ONE typically involves the reaction of 2,6-dimethylpyrimidine-4-thiol with 1-(4-isopropylphenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the pyrimidine ring or the ethanone moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents like ethanol or methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or alcohol derivatives.

    Substitution: Various substituted pyrimidine or ethanone derivatives.

Scientific Research Applications

2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential as an anticancer agent, particularly in the inhibition of specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as sirtuins, which play a role in cell cycle regulation and apoptosis. By inhibiting these enzymes, the compound can induce cell death in cancer cells and inhibit their proliferation. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-[(4,6-Dimethylpyrimidin-2-yl)thio]-N-phenylacetamide: Another pyrimidine derivative with similar biological activities.

    4,6-Dimethyl-2-(methylthio)pyrimidine: A simpler pyrimidine derivative with potential antimicrobial properties.

    2-(4-Isopropylphenyl)-4,6-dimethylpyrimidine: A structurally related compound with similar chemical properties.

Uniqueness

2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)sulfanyl-1-(4-propan-2-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-11(2)14-5-7-15(8-6-14)16(20)10-21-17-9-12(3)18-13(4)19-17/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVPXSRVHZAYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)SCC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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